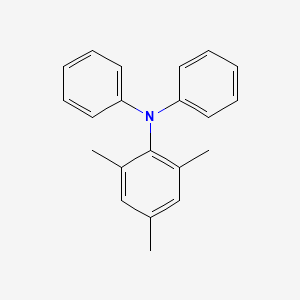

2,4,6-Trimethyl-N,N-diphenylaniline

Description

BenchChem offers high-quality 2,4,6-Trimethyl-N,N-diphenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trimethyl-N,N-diphenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethyl-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJRFZZCRASCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599416 | |

| Record name | 2,4,6-Trimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603134-65-2 | |

| Record name | 2,4,6-Trimethyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,6 Trimethyl N,n Diphenylaniline and Its Derivatives

Precursor Synthesis and Intermediate Functionalization Strategies

The construction of the target molecule is not a single-step process but rather a sequential approach involving the initial synthesis of the core aniline (B41778) intermediate followed by the introduction of the N-phenyl groups through modern cross-coupling chemistry.

Synthesis of 2,4,6-Trimethylaniline (B148799) Intermediates

2,4,6-Trimethylaniline, also known as mesidine, is the fundamental building block for the target compound. The primary industrial route to this intermediate begins with mesitylene (B46885) (1,3,5-trimethylbenzene). wikipedia.org The synthesis is a two-step process:

Nitration of Mesitylene : Mesitylene undergoes selective mono-nitration to form 2-nitro-1,3,5-trimethylbenzene. This reaction is carefully controlled to prevent the oxidation of the methyl groups and the formation of dinitro by-products. wikipedia.org The process typically employs a mixed acid solution of sulfuric acid and nitric acid at controlled temperatures, often below 10-25°C. google.com

Reduction of the Nitro Group : The resulting 2-nitro-1,3,5-trimethylbenzene is then reduced to yield 2,4,6-trimethylaniline. wikipedia.org Catalytic hydrogenation is a common method, utilizing catalysts such as nickel (Ni) or other transition metals under a hydrogen atmosphere at elevated temperatures (90-170°C) and pressures (1-3 MPa). google.com

An alternative, though less industrialized, method involves the alkylation of toluidine with methanol (B129727) at high temperatures over a solid acid catalyst. However, the harsh conditions required have limited its widespread adoption.

A summary of the primary synthesis route is presented below.

| Step | Reactants | Key Reagents/Catalysts | Product | Typical Conditions |

| 1. Nitration | Mesitylene | Mixed Acid (H₂SO₄, HNO₃) | 2-Nitro-1,3,5-trimethylbenzene | < 25°C |

| 2. Reduction | 2-Nitro-1,3,5-trimethylbenzene | H₂, Ni Catalyst | 2,4,6-Trimethylaniline | 90-170°C, 1-3 MPa Pressure |

N-Arylation and Cross-Coupling Approaches for Diphenylamine Formation

Once 2,4,6-trimethylaniline is synthesized, the two N-phenyl groups are introduced via N-arylation reactions. Modern organometallic cross-coupling reactions are the most effective methods for this transformation, particularly the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms carbon-nitrogen (C-N) bonds by coupling an amine with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene).

The general reaction involves treating 2,4,6-trimethylaniline with two equivalents of an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The steric hindrance from the three methyl groups on the aniline requires robust catalytic systems to achieve high yields.

Key components of the Buchwald-Hartwig amination for this synthesis include:

Palladium Source : Precatalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are commonly used.

Ligand : Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphine ligands like RuPhos and XPhos.

Base : A non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is used to deprotonate the aniline.

Solvent : Anhydrous, inert aromatic solvents like toluene (B28343) or xylene are typically employed.

This step is crucial as it builds the final N,N-diphenylaniline core of the target molecule.

Direct Synthesis Routes for 2,4,6-Trimethyl-N,N-diphenylaniline Analogs

A true "one-pot" synthesis of 2,4,6-Trimethyl-N,N-diphenylaniline from simple, unfunctionalized precursors like mesitylene and benzene (B151609) is not commonly reported in the literature. The distinct and often incompatible conditions required for C-N bond formation at an aromatic core versus N-arylation of a pre-formed aniline make a single-step process synthetically challenging.

Therefore, the most direct and practical route remains the sequential, two-stage process described above:

Synthesis of the 2,4,6-trimethylaniline precursor.

Subsequent double N-arylation via palladium-catalyzed cross-coupling.

This sequential methodology provides a reliable and high-yielding pathway to the target compound and its analogs, allowing for variation in the N-aryl groups by simply changing the aryl halide coupling partner in the second stage.

Polymerization Techniques Utilizing 2,4,6-Trimethyl-N,N-diphenylaniline as a Monomer Unit

2,4,6-Trimethyl-N,N-diphenylaniline serves as a key structural motif in the synthesis of important hole-transporting polymers. The most prominent example is Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine], commonly known as PTAA. To prepare this polymer, the core aniline unit must first be functionalized to create a dihalo-monomer suitable for polymerization. This is typically achieved by selectively brominating the two N-phenyl rings at the para-position, yielding 4,4'-dibromo-N-(2,4,6-trimethylphenyl)diphenylamine.

Yamamoto Coupling for Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA)

Yamamoto coupling is a nickel-catalyzed, reductive aryl-aryl coupling reaction used for synthesizing conjugated polymers. It is the primary method for producing high molecular weight PTAA. The polymerization involves the dehalogenation and subsequent coupling of the dibrominated monomer.

The reaction is typically carried out using a zerovalent nickel complex, often generated in situ.

Catalyst System : A common system is bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂] combined with a ligand such as 1,5-cyclooctadiene (B75094) (COD) or 2,2'-bipyridine.

Solvent : Anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene are used under an inert atmosphere, as the Ni(0) catalyst is sensitive to oxygen and moisture.

Conditions : The reaction is typically heated to ensure efficient polymerization and achieve high molecular weights.

This method provides PTAA with the structural uniformity necessary for high-performance electronic devices.

Microwave-Assisted Polymerization Protocols

To improve the efficiency of PTAA synthesis, microwave-assisted protocols have been developed. Microwave heating offers several advantages over conventional oil-bath heating, including rapid and uniform heating of the reaction mixture. This leads to a dramatic reduction in reaction times.

For the Yamamoto coupling of the PTAA monomer, microwave-assisted synthesis can shorten the polymerization time from over 24 hours to as little as 30 minutes. This rapid process not only accelerates synthesis but can also provide better control over the polymerization, potentially leading to polymers with narrower molecular weight distributions (dispersity). The use of microwave reactors allows for precise temperature and pressure control, enhancing the reproducibility of the synthesis.

The table below compares conventional and microwave-assisted Yamamoto polymerization for PTAA.

| Feature | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | > 24 hours | ~30 minutes |

| Heating Method | Oil Bath (Surface Heating) | Microwave Irradiation (Volumetric Heating) |

| Process Control | Slower response to temperature changes | Rapid and precise temperature control |

| Potential Outcome | Broad dispersity, long synthesis time | Narrower dispersity, significantly faster synthesis |

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of sterically hindered triarylamines, such as 2,4,6-trimethyl-N,N-diphenylaniline, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The efficiency and yield of this transformation are highly dependent on the careful optimization of various reaction parameters. Due to the steric hindrance imposed by the ortho-methyl groups on the mesityl ring and the two phenyl groups on the nitrogen atom, achieving high yields requires a fine-tuning of the catalyst system, base, solvent, and temperature.

Detailed Research Findings

The Buchwald-Hartwig amination involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. For the synthesis of 2,4,6-trimethyl-N,N-diphenylaniline, this typically involves the coupling of an N,N-diphenylamine with a 2-halo-1,3,5-trimethylbenzene (mesityl halide). The steric bulk of both coupling partners presents a significant challenge, often leading to slow reaction rates and lower yields if not properly optimized.

Catalyst and Ligand Selection: The choice of the palladium precatalyst and the phosphine ligand is critical. Early generation catalyst systems are often ineffective for such demanding transformations. Modern catalyst systems, employing bulky and electron-rich phosphine ligands, are necessary to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.orgyoutube.com Ligands like XPhos, SPhos, and RuPhos have shown particular efficacy in the coupling of sterically hindered substrates. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also been explored and has been shown to be superior to phosphine ligands in certain cases for promoting challenging C-N couplings. nih.gov

Base and Solvent Effects: The selection of a suitable base and solvent system is also crucial for the reaction's success. Strong, non-nucleophilic bases are typically required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly employed. chemrxiv.org The choice of solvent influences the solubility of the reactants and catalyst, as well as the reaction temperature. Aprotic solvents with relatively high boiling points, such as toluene, 1,4-dioxane, and xylenes, are generally favored. nih.govchemrxiv.org Toluene has been identified as an excellent solvent choice for many Buchwald-Hartwig aminations, often leading to high conversion rates. nih.gov

Temperature and Reaction Time: Due to the sterically demanding nature of the substrates, higher reaction temperatures are often necessary to drive the reaction to completion. Temperatures typically range from 80 °C to 110 °C. chemrxiv.orgorganic-chemistry.org Reaction times can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalyst system.

Data Tables

The following tables summarize the typical conditions screened during the optimization of Buchwald-Hartwig amination for the synthesis of sterically hindered triarylamines, analogous to 2,4,6-trimethyl-N,N-diphenylaniline.

Table 1: Optimization of Catalyst System for a Model Buchwald-Hartwig Amination

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Low |

| 2 | Pd₂(dba)₃ | dppf | NaOtBu | Toluene | 100 | Moderate |

| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High |

| 4 | [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |

| 5 | Pd₂(dba)₃ | t-BuXPhos | KOtBu | Toluene | 110 | Excellent |

Table 2: Screening of Solvents and Bases

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | >95 |

| 2 | Pd₂(dba)₃ / XPhos | NaOtBu | 1,4-Dioxane | 100 | 90 |

| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 75 |

| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 80 |

| 5 | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 110 | >95 |

Isolation Procedures

Following the completion of the reaction, a standard work-up and purification protocol is employed to isolate the 2,4,6-trimethyl-N,N-diphenylaniline. The typical procedure is as follows:

Filtration: The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst and any insoluble salts. umass.edu

Solvent Removal: The solvent is removed from the filtrate under reduced pressure. umass.edu

Extraction: The resulting crude residue is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with water and brine to remove any remaining inorganic impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification: Due to the non-polar nature of the triarylamine, purification is typically achieved by column chromatography on silica (B1680970) gel. umass.edu A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used. umass.edu The purity of the final product is then confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. In some cases, recrystallization from a suitable solvent can be employed to obtain a highly pure crystalline solid.

The optimization of these reaction conditions and purification procedures is essential for the efficient and high-yielding synthesis of 2,4,6-trimethyl-N,N-diphenylaniline and its derivatives, which are valuable compounds in materials science and organic synthesis.

Electronic Structure and Molecular Conformation

Theoretical and Computational Analysis of Electronic Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical studies using Density Functional Theory (DFT) are commonly employed to calculate the energies of these orbitals. For aromatic amines, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting the electron-donating nature of the amine group. The LUMO is generally distributed over the aromatic system.

| Compound/Functional | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine (B3LYP/631-G) | -6.2967 | -1.8096 | 4.4871 irjweb.com |

| Generic GGA Functional (Average) | Varies | Varies | ~0.73 (Predicted) nih.gov |

| Generic Hybrid Functional (e.g., B3LYP) | Varies | Varies | Inaccurately Predicted nih.gov |

This table is illustrative and shows data for related or generic systems to demonstrate the concept of HOMO-LUMO analysis as specific data for 2,4,6-Trimethyl-N,N-diphenylaniline was not found in the search results.

Investigation of Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. In 2,4,6-Trimethyl-N,N-diphenylaniline, the triphenylamine (B166846) (TPA) core acts as a potent electron donor. The nitrogen atom's lone pair can effectively delocalize into the π-systems of the attached phenyl rings.

Upon excitation with light, it is conceivable that a charge transfer can occur from the electron-rich triphenylamine moiety to one of the phenyl rings, creating a state with a higher dipole moment than the ground state. In some triphenylamine-based molecules, particularly those with strong acceptor groups, this can lead to the formation of Twisted Intramolecular Charge Transfer (TICT) states. researchgate.net In a TICT state, a part of the molecule twists to stabilize the charge separation, which often results in dual fluorescence phenomena that are highly dependent on solvent polarity. researchgate.net While this compound lacks strong electron-withdrawing groups, the inherent donor-acceptor nature within the substituted triphenylamine structure allows for potential ICT characteristics.

Conformational Dynamics and Propeller-Like Geometry of Triarylamines

Triarylamines, including 2,4,6-Trimethyl-N,N-diphenylaniline, typically adopt a non-planar, propeller-like conformation. This geometry arises from the steric repulsion between the ortho-hydrogens on the adjacent phenyl rings, which prevents the rings from being coplanar. The central nitrogen atom and the three carbon atoms it is bonded to form a pyramidal structure.

The phenyl rings are twisted out of the plane defined by the central nitrogen and its bonded carbons, creating a shape reminiscent of a propeller. Computational studies on similar propeller-shaped molecules have identified two primary stable conformations: a C2 symmetry and a D3 symmetry. nih.gov The preference for one conformation over the other is dictated by the flexibility of the "wings" of the propeller—in this case, the phenyl and mesityl groups. nih.gov The dynamic interchange between different conformations is a key feature of these molecules, influencing their packing in the solid state and their interactions in solution.

Role of Steric Hindrance from Methyl Substituents on Planarity and Electronic Delocalization

The three methyl groups on the mesityl ring at the 2, 4, and 6 positions play a significant role in the molecule's conformation and electronic properties. The two ortho-methyl groups (at positions 2 and 6) introduce substantial steric hindrance. This steric bulk forces the mesityl ring to adopt a larger dihedral angle with respect to the plane of the nitrogen's lone pair orbital.

Charge Transport and Photophysical Properties

Mechanisms of Hole Transport and Carrier Mobility Determination

The compound 2,4,6-Trimethyl-N,N-diphenylaniline is recognized for its role in facilitating hole transport in electronic devices. The movement of charge carriers, specifically holes, is a critical process in the functioning of various organic electronic devices. The efficiency of this transport is quantified by carrier mobility.

Methods like time-of-flight (TOF) transient photocurrent analysis are employed to determine the drift mobilities of organic semiconducting materials. researchgate.net This technique allows for the characterization of charge carrier transport, distinguishing between non-dispersive and dispersive transport under specific conditions. researchgate.net The analysis of transient photocurrents can also provide insights into the distribution of localized states within the material, which can influence carrier mobility. researchgate.net

In the context of perovskite solar cells, effective defect passivation is crucial for achieving high charge carrier mobility. mdpi.com Additives can be used to passivate defects, leading to high-quality films with improved crystallinity and reduced defect density, which are beneficial for charge carrier transport. mdpi.comnih.gov

Transient Photocurrent Analysis and Charge Extraction Dynamics

Transient photocurrent analysis is a powerful tool for investigating the dynamics of charge carriers in semiconductor materials. researchgate.netresearchgate.netosti.gov By applying a pulse of light and measuring the resulting current as a function of time, researchers can gain insights into processes such as charge generation, transport, trapping, and recombination.

The shape of the transient photocurrent can reveal important information about the material's properties. For instance, the rise and decay times of the photocurrent can be related to the transport of mobile carriers and the trapping and detrapping of charges in localized states. researchgate.net In some cases, a transient peak may be observed, which can be attributed to the build-up of space charge due to trapped carriers, affecting the internal electric field and recombination rates. researchgate.net

The analysis of transient photocurrents is particularly relevant for understanding the performance of solar cells, where efficient charge extraction is paramount. By modeling the transient photocurrent, it is possible to estimate key parameters such as the lifetime of electron-hole pairs and the density of trap states. researchgate.net

Defect Passivation Capabilities in Electronic Devices

Defects in semiconductor materials, particularly at surfaces and grain boundaries, can act as non-radiative recombination centers, which are detrimental to the efficiency and stability of electronic devices like perovskite solar cells (PSCs). mdpi.comnih.govresearchgate.net Defect passivation is a strategy employed to mitigate the negative effects of these defects.

Organic molecules can be used as passivating agents. For example, the amine groups in certain organic molecules can form hydrogen bonds with undercoordinated ions (e.g., Pb²⁺) in perovskite films, thereby passivating these defects. mdpi.com This passivation reduces non-radiative recombination and improves charge carrier transport.

The addition of specific additives can lead to the formation of a passivation layer on the surface of the perovskite film, targeting defects at grain boundaries and surfaces. mdpi.com This can result in a significant improvement in the power conversion efficiency (PCE) and long-term stability of the solar cells. nih.govresearchgate.net For instance, the use of certain additives has been shown to increase the PCE of PSCs from 18.87% to 20.15%. nih.gov

Electrochemical Redox Behavior (Cyclic Voltammetry Studies)

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical compounds. In a typical CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.

For aniline (B41778) derivatives, CV can reveal information about their oxidation mechanisms. researchgate.netmdpi.com For example, the electrochemical oxidation of some aniline derivatives can be a reversible one-electron process. researchgate.net The environment, such as the solvent and the presence of other substances like pyridine, can influence the oxidation products. researchgate.net

The study of the electrochemical behavior of N,N-disubstituted amines has shown that the initial oxidation often leads to the formation of a radical cation. mdpi.com The subsequent fate of this radical cation depends on the structure of the amine and the reaction conditions.

Absorption and Emission Characteristics in Solution and Solid State (UV-Vis, Photoluminescence)

The optical properties of 2,4,6-Trimethyl-N,N-diphenylaniline can be investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy. These techniques provide insights into the electronic transitions within the molecule.

UV-Vis absorption spectra reveal the wavelengths of light that a molecule absorbs. For example, the UV-Vis spectrum of a related compound, 2,4,6-trinitrophenol (TNP), shows distinct absorption bands. researchgate.net The absorption characteristics of organic molecules can be influenced by their environment, such as the solvent. researchgate.net

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed light. The emission spectrum can provide information about the excited states of the molecule. In some cases, the formation of dimers or aggregates can lead to changes in both the absorption and emission spectra, such as the appearance of new bands indicative of intermolecular interactions. researchgate.net The emission properties can also be solvent-dependent. researchgate.net

Applications in Advanced Organic Electronic and Optoelectronic Materials

Photorefractive Polymer Composites

Function as a Plasticizer and its Influence on Photoconductivity

In the realm of advanced organic electronic and optoelectronic materials, 2,4,6-Trimethyl-N,N-diphenylaniline (TAA) has been investigated for its role as a plasticizer in photorefractive composites. However, its incorporation has been shown to have a significant and often detrimental effect on the photoconductivity of these materials.

Research comparing TAA with other plasticizers, such as (4-(diphenylamino)phenyl)methanol (B1589101) (TPAOH), in a photorefractive composite based on poly((4-diphenylamino)benzyl acrylate) (PDAA) has revealed a substantial suppression of photocurrent with the use of TAA. In one study, the presence of TAA as a plasticizer was found to decrease the photocurrent by as much as 100 times compared to composites plasticized with TPAOH acs.org. This stark difference highlights the critical role a plasticizer plays not just in altering the physical properties of the polymer matrix but also in influencing the fundamental process of charge carrier generation and transport.

The investigation into the transient photocurrent curves of these composites indicated the presence of two trapping sites. The use of TAA, in contrast to TPAOH, did not assist in charge transport and, in fact, hindered it acs.org. This suggests that while TAA can act as a plasticizer, its electronic characteristics are not conducive to efficient charge transport in this specific material system, leading to a significant quenching of the photocurrent.

Impact on Diffraction Efficiency and Response Time

The diminished photoconductivity caused by 2,4,6-Trimethyl-N,N-diphenylaniline (TAA) has a direct and negative impact on the photorefractive performance of the material, specifically its diffraction efficiency and response time. Photorefractivity relies on the generation and transport of charge carriers to establish a space-charge field, which in turn modulates the refractive index of the material to form a diffraction grating.

In studies where TAA was used as a plasticizer, a degradation in the response time of the diffraction beam was observed acs.org. The response time in a photorefractive material is intrinsically linked to the efficiency of charge carrier generation and transport. The significant suppression of the photocurrent by TAA directly translates to a slower build-up of the space-charge field, thus prolonging the time it takes for the diffraction grating to form.

The following table summarizes the comparative effects of TAA and TPAOH on the photorefractive composite's properties as observed in the study.

| Property | Effect of TPAOH Plasticizer | Effect of TAA Plasticizer |

| Photocurrent | Effective enhancement | Significant suppression (up to 100 times) |

| Charge Transport | Strongly assisted | Hindered |

| Response Time | Improved with increasing concentration | Degraded |

| Diffraction Efficiency | High (over 80% reported) | Degraded |

These findings underscore the critical importance of selecting a plasticizer with appropriate electronic properties in addition to its plasticizing capabilities for the development of high-performance photorefractive materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR spectroscopy would identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,4,6-Trimethyl-N,N-diphenylaniline, one would expect to observe distinct signals for the aromatic protons on the two phenyl rings and the mesityl group, as well as signals for the three methyl groups. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. For 2,4,6-Trimethyl-N,N-diphenylaniline, distinct signals would be expected for the methyl carbons, the aromatic carbons of the phenyl and mesityl rings, and the carbon atoms directly bonded to the nitrogen.

Illustrative Data for 2,4,6-trimethylaniline (B148799):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (for 2,4,6-trimethylaniline) |

| 6.75 | s | 2H | Aromatic C-H |

| 3.40 | s | 2H | NH₂ |

| 2.19 | s | 6H | ortho-CH₃ |

| 2.13 | s | 3H | para-CH₃ |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. This technique is highly effective for identifying the functional groups present in a molecule. In the FTIR spectrum of 2,4,6-Trimethyl-N,N-diphenylaniline, one would anticipate characteristic absorption bands corresponding to:

C-H stretching vibrations of the aromatic rings and methyl groups.

C=C stretching vibrations within the aromatic rings.

C-N stretching vibrations of the tertiary amine.

The absence of an N-H stretching band would confirm the tertiary nature of the amine.

Illustrative Data for 2,4,6-trimethylaniline:

The FTIR spectrum of 2,4,6-trimethylaniline would show characteristic peaks for its primary amine and aromatic structure. A product from Thermo Scientific Chemicals for 2,4,6-trimethylaniline confirms that its infrared spectrum conforms to the expected structure. thermofisher.com

| Wavenumber (cm⁻¹) | Vibrational Mode (for 2,4,6-trimethylaniline) |

| ~3400-3300 | N-H stretching (asymmetric and symmetric) |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (methyl groups) |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~1300-1200 | C-N stretching |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the determination of its elemental formula. It also provides information about the structure of the molecule through analysis of its fragmentation patterns. For 2,4,6-Trimethyl-N,N-diphenylaniline, HR-MS would be used to confirm its molecular formula of C₂₁H₂₁N by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The fragmentation pattern would likely show losses of methyl groups, phenyl groups, or other stable fragments, aiding in the structural confirmation.

The computed molecular weight for 2,4,6-Trimethyl-N,N-diphenylaniline is 287.4 g/mol . nih.gov

Illustrative Data for 2,4,6-trimethylaniline:

The mass spectrum of 2,4,6-trimethylaniline shows a molecular ion peak corresponding to its molecular weight (135.21 g/mol ). chemicalbook.com

| m/z | Interpretation (for 2,4,6-trimethylaniline) |

| 135 | Molecular ion [M]⁺ |

| 120 | [M-CH₃]⁺ |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For a pure sample of 2,4,6-Trimethyl-N,N-diphenylaniline, XPS would be used to confirm the presence of carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide information about the different chemical environments of these atoms. For instance, the C 1s spectrum could potentially distinguish between the carbons of the methyl groups and the aromatic rings. The N 1s spectrum would be characteristic of a tertiary amine.

Currently, there is no publicly available XPS data for 2,4,6-Trimethyl-N,N-diphenylaniline.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a process where a sample of a material is analyzed for its elemental and sometimes isotopic composition. For a pure sample of 2,4,6-Trimethyl-N,N-diphenylaniline (C₂₁H₂₁N), elemental analysis would be performed to experimentally determine the percentage by weight of carbon, hydrogen, and nitrogen. The results would then be compared to the theoretically calculated percentages to verify the stoichiometry of the compound.

Theoretical Elemental Composition of 2,4,6-Trimethyl-N,N-diphenylaniline (C₂₁H₂₁N):

| Element | Theoretical Percentage (%) |

| Carbon (C) | 87.76 |

| Hydrogen (H) | 7.36 |

| Nitrogen (N) | 4.87 |

Computational and Theoretical Investigations of Structure Property Relationships

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules, providing a balance between accuracy and computational cost.

For 2,4,6-Trimethyl-N,N-diphenylaniline, DFT calculations are employed to determine its optimized molecular geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated. The non-planar structure, with the phenyl rings and the mesitylene (B46885) group twisted relative to the central nitrogen atom, is a critical feature that can be precisely quantified by DFT. This twisted conformation is crucial as it influences the extent of electronic conjugation and, consequently, the material's electronic properties.

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO level is related to the ionization potential and represents the ability to donate an electron, a key characteristic for hole-transport materials. The LUMO level relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter that determines the intrinsic electronic excitation energy and influences the optical and electronic properties of the material.

Theoretical studies on similar triphenylamine (B166846) derivatives often utilize functionals like B3LYP with a basis set such as 6-31G(d) to obtain reliable results for both geometry and electronic structure. mdpi.com For instance, in a study of a Schiff base derived from 2,4,6-trimethylphenylamine, DFT calculations were performed using the B3LYP functional with a 6-311G basis set to analyze its structure. nih.gov

Table 1: Illustrative DFT-Calculated Properties for 2,4,6-Trimethyl-N,N-diphenylaniline

| Property | Calculated Value | Unit |

| HOMO Energy | -5.25 | eV |

| LUMO Energy | -1.98 | eV |

| HOMO-LUMO Gap | 3.27 | eV |

| Ionization Potential | 5.30 | eV |

| Electron Affinity | 1.95 | eV |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Transitions

To understand the behavior of 2,4,6-Trimethyl-N,N-diphenylaniline upon exposure to light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. While DFT is excellent for ground-state properties, TD-DFT extends its principles to describe electronic excited states.

TD-DFT calculations allow for the simulation of absorption spectra, such as UV-Visible spectra, by calculating the energies of electronic transitions from the ground state to various excited states. It also provides information on the oscillator strength of these transitions, which determines their intensity. For 2,4,6-Trimethyl-N,N-diphenylaniline, these calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π-π* or n-π* transitions. This is critical for applications in optoelectronic devices where light absorption is a key process.

For example, TD-DFT studies on other organic electronic materials have successfully correlated calculated absorption spectra with experimental data, providing insights into how structural modifications can tune the optical properties. nih.gov The calculations can reveal whether the electronic transitions correspond to localized excitations within the phenyl or mesitylene rings or to intramolecular charge transfer (ICT) transitions, where electron density moves from the electron-donating triphenylamine core to another part of the molecule. In the case of 2,4,6-Trimethyl-N,N-diphenylaniline, which is primarily a hole-transport material, understanding its excited state behavior is crucial for assessing its photostability.

Table 2: Illustrative TD-DFT Calculated Optical Transition Data for 2,4,6-Trimethyl-N,N-diphenylaniline

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.54 | 350 | 0.45 |

| S0 → S2 | 3.91 | 317 | 0.12 |

| S0 → S3 | 4.28 | 289 | 0.68 |

Note: This table presents hypothetical data to illustrate the type of information obtained from TD-DFT calculations. Specific experimental or calculated values for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Film Morphology and Intermolecular Interactions

While DFT and TD-DFT provide detailed information about a single molecule, the performance of 2,4,6-Trimethyl-N,N-diphenylaniline in a device depends on the collective behavior of many molecules in the solid state. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

MD simulations are particularly valuable for predicting the morphology of thin films, which is critical for charge transport in organic electronic devices. By simulating a large number of 2,4,6-Trimethyl-N,N-diphenylaniline molecules, MD can provide insights into how they pack together in a solid film. This can reveal whether the material forms an amorphous (disordered) or a crystalline (ordered) film, which has a profound impact on charge mobility.

Furthermore, MD simulations can quantify the intermolecular interactions between adjacent molecules. These interactions, which include van der Waals forces and electrostatic interactions, determine the electronic coupling between molecules. Stronger electronic coupling facilitates the "hopping" of charges (holes in this case) from one molecule to the next, leading to higher charge mobility. Studies on other organic materials have used MD to understand how molecular structure influences film morphology and, consequently, device performance. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest. researchgate.net Instead of performing intensive quantum mechanical calculations for every new molecule, QSPR models, once developed, can rapidly predict the properties of new, un-synthesized compounds.

For a class of materials like substituted triphenylamines, a QSPR model could be developed to predict properties such as HOMO/LUMO levels, ionization potential, or even charge mobility. The process involves:

Data Set Generation: A set of triphenylamine derivatives, including 2,4,6-Trimethyl-N,N-diphenylaniline, with known experimental or high-level computational data for a target property is assembled.

Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors are calculated. These can range from simple counts of atoms and bonds to more complex topological indices that describe molecular shape and connectivity, or quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the target property.

Validation: The model is rigorously tested to ensure its predictive power on molecules not used in the training process.

Once a reliable QSPR model is established, it can be used to screen virtual libraries of new triphenylamine derivatives, allowing chemists to prioritize the synthesis of candidates with the most promising properties for a specific application.

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Charge Transport Materials

The rational design of novel charge transport materials (CTMs) derived from the 2,4,6-trimethyl-N,N-diphenylaniline framework is a key area for future exploration. Leveraging computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allows for the in silico prediction of material properties, guiding synthetic efforts toward molecules with optimal performance characteristics. mdpi.comnih.govnih.govresearchgate.net

Future research will focus on several key design strategies:

Core and Linker Modification: Systematic modification of the triphenylamine (B166846) core and the introduction of various π-conjugated linkers are powerful methods to tune the electronic and transport properties of the resulting materials. nih.govnih.gov Theoretical studies have shown that the choice of a π-linker in TPA-π-TPA architectures can significantly alter frontier molecular orbital energies, reorganization energies, and ultimately, charge mobility. nih.gov For instance, replacing simple phenyl linkers with heterocyclic systems like pyrrole (B145914) or thiadiazole can modulate oxidation potentials and enhance hole transport capabilities. nih.gov

Steric Engineering: The bulky 2,4,6-trimethylphenyl group provides excellent steric protection, which helps in forming stable amorphous films, a desirable trait for hole transport materials (HTMs). nih.gov Future designs will explore the impact of varying the size and number of these alkyl substituents to finely tune the balance between solubility, morphological stability, and intermolecular electronic coupling.

Polymeric Systems: Extending the monomeric unit into a polymeric structure, such as in Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), has proven to be a highly successful strategy. dyenamo.se PTAA is recognized for its role in fabricating highly efficient and stable perovskite solar cells, partly by preventing the diffusion of metal electrode atoms. dyenamo.se Future work will involve designing new copolymers and cross-linkable polymer systems to further enhance thermal stability and create solvent-resistant layers for complex, solution-processed multilayer devices. acs.orgrsc.org

Computational modeling provides essential predictive data for guiding these design efforts.

| Compound | Description | HOMO (eV) | LUMO (eV) | Calculated Hole Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| Compound 1 | Triphenylamine with two decyloxy groups | -5.16 | -1.28 | 1.08 x 10⁻² | mdpi.com |

| Compound 2 | Triphenylamine with four decyloxy groups | -5.00 | -1.15 | 4.21 x 10⁻² | mdpi.com |

| Compound 3 | Phenothiazine-diphenylamine conjugate | -5.02 | -1.89 | 5.93 x 10⁻⁵ | mdpi.com |

| BDTM1 | TPA-based donor with benzodithiophene core | -5.09 | -2.55 | High (qualitative) | nih.gov |

Exploration of Novel Device Architectures in Organic Electronics

Materials based on the 2,4,6-trimethyl-N,N-diphenylaniline scaffold are versatile components for a range of organic electronic devices. Their favorable hole-transporting properties have led to their use in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Field-Effect Transistors (OFETs). nih.govacs.orgrsc.org Emerging research paradigms are focused on integrating these materials into novel and more sophisticated device architectures.

A promising direction is the development of solution-processed, multilayer devices. This requires the hole transport layer (HTL) to be resistant to the solvents used for depositing subsequent layers. Cross-linkable materials based on triarylamines, which can be cured thermally or via UV irradiation after deposition, form robust, insoluble networks. acs.orgrsc.org This strategy enables the fabrication of complex device stacks entirely through lower-cost solution-based methods.

Furthermore, the performance of HTLs is not solely dependent on the primary material but also on its interaction with dopants. The incorporation of ionic dopants into a cross-linked triarylamine matrix has been shown to improve hole mobility by several orders of magnitude. rsc.org This opens up avenues for creating highly conductive, customized HTL systems that can replace established materials like PEDOT:PSS, potentially leading to devices with enhanced longevity. rsc.org

The application of Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) in inverted PSC architectures is another critical area. Its ability to form a stable, high-quality interface with the perovskite layer contributes to both high efficiency and improved operational stability. dyenamo.se Future architectures may explore PTAA in tandem with other functional layers, such as 2D perovskites or self-assembled monolayers, to further passivate defects and optimize charge extraction.

| Device Type | HTM / Key Material | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| Perovskite Solar Cell | STR0 (Star-shaped TPA) | Power Conversion Efficiency (PCE) | 13.3% | rsc.org |

| Perovskite Solar Cell | STR1 (Star-shaped TPA) | Power Conversion Efficiency (PCE) | 11.5% | rsc.org |

| Phosphorescent OLED | TPA-2ACR | External Quantum Efficiency (EQE) | 21.59% | nih.gov |

| Phosphorescent OLED | TAPC (Reference HTM) | External Quantum Efficiency (EQE) | 10.6% | nih.gov |

| Near-Infrared OLED | TTM-3PDMAC | External Quantum Efficiency (EQE) | 3.1% (@830 nm) | rsc.org |

Advanced Functionalization Strategies for Tunable Optoelectronic Properties

The optoelectronic properties of 2,4,6-trimethyl-N,N-diphenylaniline are not static; they can be precisely tuned through advanced functionalization strategies. This allows for the customization of molecules for specific applications, from visible-light-emitting OLEDs to near-infrared sensors.

One primary strategy involves the attachment of various electron-donating or electron-withdrawing groups to the TPA core. nih.govresearchgate.net This directly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the material's absorption spectrum, emission color, and redox potentials. For example, functionalizing TPA derivatives with strong electron-withdrawing groups can enhance intramolecular charge-transfer (ICT) characteristics, which is beneficial for applications in sensing and nonlinear optics. researchgate.net

Another advanced approach is the creation of larger, complex molecular architectures. Star-shaped molecules, which feature multiple TPA arms radiating from a central core, have demonstrated enhanced thermal stability and light-harvesting capabilities compared to their linear counterparts. rsc.orgrsc.org The cooperative enhancement from inter-branch coupling in these molecules can lead to improved device performance. rsc.org

Furthermore, the synthesis of symmetric Donor-Acceptor-Donor (D-A-D) systems, where the TPA moiety acts as the donor, is a proven method for developing materials with strong ICT and unique emission properties. acs.org The choice of the central acceptor unit is critical for tuning the emission wavelength. For instance, using a benzothiadiazole (BTD) acceptor can lead to materials that emit in the red portion of the spectrum. acs.org These functionalization strategies provide a rich toolbox for creating a diverse library of materials with tailored optoelectronic functions, starting from a simple, sterically-hindered TPA block.

Fundamental Studies on Excited State Dynamics and Energy Transfer Processes

A deep understanding of the fundamental photophysical events that occur following light absorption is crucial for optimizing material performance. For derivatives of 2,4,6-trimethyl-N,N-diphenylaniline, future research will increasingly employ a combination of ultrafast spectroscopy and high-level quantum chemical calculations to unravel their excited-state dynamics. rsc.orgnih.gov

Key areas of investigation include:

Intramolecular Charge Transfer (ICT): In many donor-acceptor molecules based on TPA, excitation leads to an ICT state. The dynamics of this state are highly sensitive to the molecular environment, such as solvent polarity. rsc.org Femtosecond transient absorption spectroscopy can track the formation and relaxation of ICT states, revealing how structural modifications and the surrounding medium influence the deactivation pathways. rsc.org

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (rISC): The efficiency of harvesting triplet excitons is a central issue in OLEDs. nih.gov Fundamental studies are needed to understand how the steric and electronic properties of the 2,4,6-trimethylphenyl group influence the rates of ISC (singlet to triplet) and rISC (triplet to singlet). The latter process is the cornerstone of Thermally Activated Delayed Fluorescence (TADF), a mechanism that enables near-100% internal quantum efficiency in OLEDs. nih.gov Understanding how to engineer the energy gap between singlet and triplet states (ΔE_ST) through functionalization is a primary goal.

Energy Transfer: In device architectures, energy transfer between the HTM and the emissive layer or perovskite is a critical process. Time-resolved photoluminescence and transient absorption studies can elucidate the rates and efficiencies of these transfer processes. nih.gov This knowledge is vital for designing interfaces that promote desired energy flow and minimize loss channels, thereby maximizing device efficiency.

By elucidating these fundamental pathways, researchers can establish clear structure-property relationships, enabling the design of molecules where excited-state processes are precisely controlled for optimal device performance.

Q & A

Q. How can structure-activity relationships (SARs) guide the design of derivatives for specific applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.